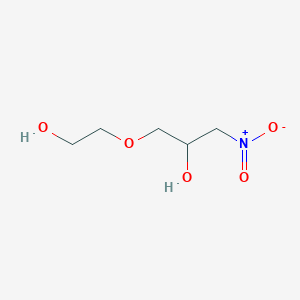
1-(2-Hydroxyethoxy)-3-nitropropan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethoxy)-3-nitropropan-2-OL is an organic compound with the molecular formula C5H11NO5. This compound is characterized by the presence of a hydroxyethoxy group and a nitro group attached to a propane backbone. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL typically involves the reaction of 3-nitropropane-1,2-diol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the diol attacks the ethylene oxide, resulting in the formation of the hydroxyethoxy group.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the product. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of a strong base such as sodium hydroxide to catalyze the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed:
Oxidation: Formation of 1-(2-Hydroxyethoxy)-3-oxopropane.
Reduction: Formation of 1-(2-Hydroxyethoxy)-3-aminopropan-2-OL.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethoxy)-3-nitropropan-2-OL has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL involves its interaction with various molecular targets. The hydroxyethoxy group can form hydrogen bonds with biomolecules, while the nitro group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Hydroxyethoxy)-2-nitroethane: Similar structure but with a shorter carbon chain.
1-(2-Hydroxyethoxy)-4-nitrobutane: Similar structure but with a longer carbon chain.
2-(2-Hydroxyethoxy)-3-nitropropane: Similar structure but with the hydroxyethoxy group on a different carbon.
Uniqueness: 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL is unique due to its specific arrangement of functional groups, which gives it distinct chemical and biological properties. Its combination of a hydroxyethoxy group and a nitro group on a propane backbone makes it a versatile compound with a wide range of applications.
Propiedades
Número CAS |
142116-88-9 |
|---|---|
Fórmula molecular |
C5H11NO5 |
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxy)-3-nitropropan-2-ol |
InChI |
InChI=1S/C5H11NO5/c7-1-2-11-4-5(8)3-6(9)10/h5,7-8H,1-4H2 |
Clave InChI |
UGNMHAAVVMHERF-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(C[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


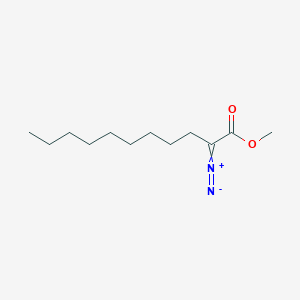
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
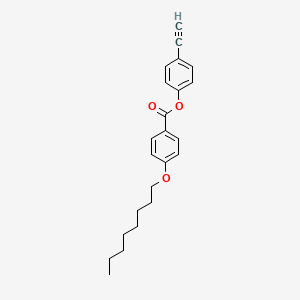
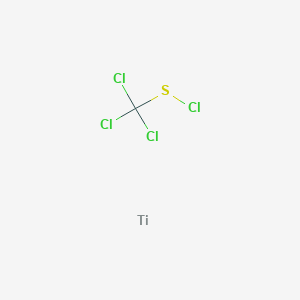
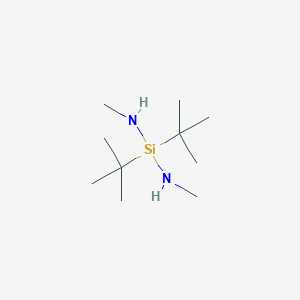


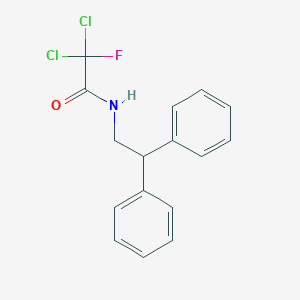
![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)
![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
